Home > Products > Building Blocks P15993 > 7-Bromo-2,4-diaminoquinazoline
7-Bromo-2,4-diaminoquinazoline - 137553-43-6

7-Bromo-2,4-diaminoquinazoline

Catalog Number: EVT-313532
CAS Number: 137553-43-6
Molecular Formula: C8H7BrN4
Molecular Weight: 239.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-Bromo-2,4-diaminoquinazoline is a compound that has garnered interest due to its potential applications in various fields of medicine and pharmacology. The structure of this compound is similar to that of other quinazoline derivatives, which have been extensively studied for their biological activities. The presence of bromine at the 7-position of the quinazoline ring is a common feature among several compounds that have shown significant biological activity, including antiplasmodial, cytotoxic, and kinase inhibitory effects123.

Applications in Various Fields

Antiplasmodial Activity

7-Bromo-2,4-diaminoquinazoline derivatives have been studied for their antiplasmodial activity, with some showing comparable activity to chloroquine against P. falciparum. These findings suggest potential applications in the treatment of malaria, particularly in cases where resistance to chloroquine is a concern1.

Cytotoxicity and Cancer Therapy

Certain 7-bromoquinazoline derivatives have demonstrated significant cytotoxicity against cancer cell lines, such as MCF-7 and HeLa cells. These compounds have been evaluated as potential inhibitors of EGFR-TK, which is overexpressed in many cancers. The cytotoxic effects, along with the ability to inhibit EGFR-TK, position these derivatives as promising candidates for cancer therapy2.

Tyrosine Kinase Inhibition

The steep structure-activity relationship observed for analogues of 7-bromoquinazoline derivatives indicates their potential as potent inhibitors of EGFR-TK. Some derivatives have shown inhibitory effects that are orders of magnitude greater than expected, suggesting their use in the development of new therapies targeting tyrosine kinase-dependent pathways3.

Antihypertensive Agents

The high affinity of certain 2,4-diaminoquinazoline derivatives for alpha 1-adrenoceptors, along with their selectivity and antihypertensive activity in animal models, suggests their potential application as antihypertensive agents. These compounds could offer an alternative to existing medications for the management of hypertension4.

Antiparasitic and Antitumor Activity

Some 2,4-diaminoquinazoline analogues have shown both antiparasitic and antitumor activities. These compounds have been tested against Pneumocystis carinii and Toxoplasma gondii, as well as human tumor cells, demonstrating their broad-spectrum biological activity and potential therapeutic applications8.

Synthesis Analysis

The synthesis of 7-Bromo-2,4-diaminoquinazoline typically involves several steps that can vary based on the specific method employed. A common approach begins with 2-nitrobenzoic acid, which undergoes nitration to introduce nitro groups. This is followed by reduction and bromination steps, ultimately leading to cyclization to form the quinazoline structure.

Detailed Synthesis Steps:

  1. Nitration: The initial step involves treating 2-nitrobenzoic acid with a nitrating agent to introduce nitro groups.
  2. Reduction: The nitro groups are then reduced to amino groups using reducing agents like iron or tin in acidic conditions.
  3. Bromination: Bromination introduces the bromine atom at the 7-position of the quinazoline ring.
  4. Cyclization: Finally, cyclization occurs, forming the desired quinazoline structure .

These steps can be optimized for yield and purity, often employing microwave-assisted synthesis or solvent-free methods to enhance efficiency .

Molecular Structure Analysis

The molecular structure of 7-Bromo-2,4-diaminoquinazoline can be represented using various notations, including SMILES and InChI formats:

  • SMILES: BrNc1c(N)cnc2c1c(=O)n(c(=O)n2)N
  • InChI: InChI=1S/C8H7BrN4/c9-4-1-2-5(10)6(11)3-12-8(4)13(14)7(6)12/h1-3H,(H3,10,11)(H2,13,14)

The compound features a quinazoline core with two amino groups at positions 2 and 4 and a bromine atom at position 7. This configuration contributes to its biological activity and interaction with various biological targets .

Chemical Reactions Analysis

7-Bromo-2,4-diaminoquinazoline participates in various chemical reactions that are significant for its applications in medicinal chemistry:

  1. Substitution Reactions: The amino groups can undergo nucleophilic substitution reactions, allowing for further functionalization.
  2. Condensation Reactions: The compound can react with aldehydes or ketones to form imines or other derivatives.
  3. Complex Formation: It can form complexes with metal ions, which may enhance its pharmacological properties.

These reactions are crucial for developing derivatives with improved efficacy against specific biological targets .

Mechanism of Action

The mechanism of action of 7-Bromo-2,4-diaminoquinazoline primarily involves its role as an inhibitor of specific enzymes or receptors involved in disease pathways. For instance:

  • Enzyme Inhibition: The compound has been shown to inhibit certain kinases associated with cancer progression, demonstrating potential as an anti-cancer agent.
  • DNA Interaction: Its structure allows it to bind DNA, disrupting replication processes in rapidly dividing cells such as cancer cells.

Research indicates that derivatives of this compound exhibit varying degrees of potency against different biological targets, highlighting its versatility in drug design .

Physical and Chemical Properties Analysis

Key physical and chemical properties of 7-Bromo-2,4-diaminoquinazoline include:

PropertyValue
Molecular Weight227.06 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
StabilityStable under standard conditions

These properties influence its behavior in biological systems and its suitability for various applications in research and therapeutics .

Applications

7-Bromo-2,4-diaminoquinazoline has several scientific applications:

  1. Antibacterial Agents: Research shows that derivatives exhibit antibacterial activity against both gram-positive and gram-negative bacteria.
  2. Antiviral Activity: Some studies have indicated effectiveness against viruses such as Chikungunya virus (CHIKV), making it a candidate for antiviral drug development.
  3. Cancer Therapeutics: Its ability to inhibit key enzymes involved in tumor growth positions it as a potential anti-cancer agent.

The ongoing investigation into its derivatives continues to reveal new therapeutic potentials across various fields of medicine .

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Systematic Naming Conventions

The systematic naming of 7-Bromo-2,4-diaminoquinazoline follows IUPAC conventions for polycyclic heteroaromatic compounds. The parent structure is quinazoline, a bicyclic system comprising a benzene ring fused with a pyrimidine ring. Positional numbering assigns "1" and "3" to the pyrimidine nitrogen atoms, with carbon atoms sequentially numbered around the rings. The substituent "bromo" is specified at position 7, while amino groups (-NH₂) occupy positions 2 and 4. Thus, the formal IUPAC name is 7-Bromoquinazoline-2,4-diamine. This nomenclature unambiguously defines the molecular architecture and distinguishes it from isomeric structures such as 5-bromo or 6-bromo isomers. The compound's synonyms reflect various naming traditions, including positional descriptors and research codes, as cataloged in chemical databases [4] [5] [7].

Table 1: Systematic and Common Synonyms of 7-Bromo-2,4-diaminoquinazoline

Synonym TypeName
IUPAC Name7-Bromoquinazoline-2,4-diamine
Systematic Variants2,4-Diamino-7-bromoquinazoline
Research CodesDHFR-IN-3; HY-W003561; MFCD08706214
Registry IdentifiersSCHEMBL4523837; AKOS015835989

Molecular Formula (C₈H₇BrN₄) and CAS Registry Number (137553-43-6)

The molecular formula C₈H₇BrN₄ precisely defines the atomic composition: eight carbon atoms, seven hydrogen atoms, one bromine atom, and four nitrogen atoms. This configuration corresponds to a molecular weight of 239.07 g/mol, as consistently reported across suppliers and chemical databases [1] [2] [4]. The CAS Registry Number 137553-43-6 serves as a unique identifier in global chemical inventories, enabling unambiguous tracking in regulatory, commercial, and scientific contexts. The formula and CAS number collectively facilitate precise substance identification, distinguishing it from structurally related compounds like 5-bromo-2,4-diaminoquinazoline or 7-chloro analogues. The elemental composition underpins the compound's physicochemical behavior, including polarity, solubility, and hydrogen-bonding capacity, which influence its applications in medicinal chemistry and materials science [4] [5] [10].

Table 2: Atomic Composition and Molecular Properties

PropertyValue
Molecular FormulaC₈H₇BrN₄
CAS Registry Number137553-43-6
Molecular Weight239.07 g/mol
Exact Mass237.989 Da (monoisotopic)
Elemental CompositionC: 40.20%; H: 2.95%; Br: 33.42%; N: 23.43%

Crystallographic Analysis and X-ray Diffraction Studies

While experimental X-ray diffraction data for 7-Bromo-2,4-diaminoquinazoline remains limited in public repositories, predicted crystallographic parameters provide insights into its solid-state behavior. Computational models suggest a monoclinic crystal system with an estimated density of 1.828 ± 0.06 g/cm³ at room temperature [5]. The molecular packing is likely stabilized by extensive hydrogen-bonding networks involving the 2- and 4-amino groups, which can form N-H···N bridges with pyrimidine nitrogen atoms of adjacent molecules. The bromine atom, with its significant steric bulk and polarizability, may further influence lattice energy through halogen-mediated interactions. These predicted properties align with the compound's observed storage requirements under inert gas (nitrogen or argon) at 2–8°C to maintain stability [3] [5]. The absence of comprehensive experimental diffraction data presents opportunities for future structural studies to validate these models and elucidate polymorphic forms.

Comparative Structural Analysis with Quinazoline Derivatives

Structurally, 7-Bromo-2,4-diaminoquinazoline belongs to a class of diamino-substituted quinazolines known for their biological activity. Key comparisons include:

  • Electrophilic Reactivity: The bromine atom at C7 enhances electrophilic substitution at C5/C8 positions but deactivates the benzene ring toward further electrophilic attacks compared to unsubstituted quinazolines. This contrasts with 2,4-dichloro-7-bromoquinazoline (CAS not specified), where chlorine atoms at C2/C4 serve as leaving groups for nucleophilic displacement, enabling synthetic diversification [8].
  • Hydrogen-Bonding Capacity: The 2,4-diamino motif enables a bidentate hydrogen-bonding profile critical for targeting biological macromolecules. For example, in DHFR (dihydrofolate reductase) inhibition, the 2,4-diaminoquinazoline scaffold mimics the pteridine ring of dihydrofolate, forming hydrogen bonds with active-site residues. This mechanism is shared with antifolates like trimethoprim but differentiated by the bromine atom’s steric and electronic effects [5] [7].
  • Electronic Effects: Bromine's −I effect reduces electron density at C7, increasing the quinazoline ring's susceptibility to nucleophilic attack at C2/C4 compared to methyl- or methoxy-substituted derivatives. This property is exploited in synthesizing fused heterocycles or polymer complexes.

Properties

CAS Number

137553-43-6

Product Name

7-Bromo-2,4-diaminoquinazoline

IUPAC Name

7-bromoquinazoline-2,4-diamine

Molecular Formula

C8H7BrN4

Molecular Weight

239.07 g/mol

InChI

InChI=1S/C8H7BrN4/c9-4-1-2-5-6(3-4)12-8(11)13-7(5)10/h1-3H,(H4,10,11,12,13)

InChI Key

YPWBLOIRVSSESG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)N=C(N=C2N)N

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(N=C2N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.